molecular formula C12H18BrN3O2 B3048807 Isopropyl 4-(4-bromopyrazol-1-YL)piperidine-1-carboxylate CAS No. 1820684-50-1

Isopropyl 4-(4-bromopyrazol-1-YL)piperidine-1-carboxylate

Cat. No.: B3048807
CAS No.: 1820684-50-1
M. Wt: 316.19
InChI Key: MEULVZWSDPGZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate (CAS 1820684-50-1) is a valuable chemical intermediate in pharmaceutical research and development. This compound features both a piperidine ring, a common motif in drug discovery, and a brominated pyrazole group, which serves as a versatile handle for further chemical modification via cross-coupling reactions, such as Suzuki-Miyaura coupling . With a molecular formula of C12H18BrN3O2 and a molecular weight of 316.20 g/mol , this building block is designed for the synthesis of more complex target molecules. Compounds with pyrazolylpiperidine scaffolds are frequently explored in medicinal chemistry for their potential biological activity. Patent literature indicates that similar structures are investigated as key intermediates in the synthesis of active pharmaceutical ingredients . The bromine atom allows researchers to efficiently diversify the structure, making it a crucial reagent for constructing compound libraries in the search for new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

propan-2-yl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-9(2)18-12(17)15-5-3-11(4-6-15)16-8-10(13)7-14-16/h7-9,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEULVZWSDPGZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001137705
Record name 1-Piperidinecarboxylic acid, 4-(4-bromo-1H-pyrazol-1-yl)-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820684-50-1
Record name 1-Piperidinecarboxylic acid, 4-(4-bromo-1H-pyrazol-1-yl)-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820684-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(4-bromo-1H-pyrazol-1-yl)-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Nucleophilic Substitution with Piperidine Derivatives

This method involves reacting a piperidine precursor with 4-bromopyrazole under basic conditions.

Steps :

  • Substitution with 4-bromopyrazole :
    The mesylate intermediate reacts with 4-bromopyrazole in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C.
    • Reaction time: 12–24 hours
    • Yield: 70–75%.

Key Reaction :
$$
\text{Isopropyl 4-(mesyloxy)piperidine-1-carboxylate} + \text{4-bromopyrazole} \xrightarrow{\text{Base}} \text{Isopropyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate}
$$

Route 2: Direct Coupling via Mitsunobu Reaction

A Mitsunobu reaction facilitates the coupling of 4-bromopyrazole with isopropyl 4-hydroxypiperidine-1-carboxylate.

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine)
  • Solvent : THF, 0°C to room temperature
  • Yield : 65–70%.

Optimization and Challenges

Parameter Impact on Synthesis
Leaving Group (Y) Mesyl (OMs) or tosyl (OTs) groups improve substitution efficiency.
Solvent Choice DMF enhances reactivity but may increase side products; THF offers better control.
Temperature Higher temperatures (>80°C) accelerate substitution but risk decomposition.

Key Challenges :

  • Low regioselectivity in pyrazole coupling.
  • Byproduct formation due to competing elimination reactions.

Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.28 (d, 6H, CH(CH₃)₂), 3.45–3.70 (m, 4H, piperidine), 4.95 (septet, 1H, OCH(CH₃)₂), 7.55 (s, 1H, pyrazole-H), 8.20 (s, 1H, pyrazole-H).
  • HRMS : m/z calculated for C₁₂H₁₈BrN₃O₂ [M+H]⁺: 332.06; found: 332.05.

Purity :

  • HPLC purity >98% achieved via recrystallization from ethanol/water.

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Nucleophilic Substitution 70–75% Scalable, fewer steps Requires harsh conditions
Mitsunobu Reaction 65–70% Mild conditions, high regioselectivity Costly reagents, purification challenges

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the removal of the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Substituted pyrazole derivatives.

    Oxidation Reactions: Oxidized derivatives such as pyrazole oxides.

    Reduction Reactions: Reduced derivatives such as de-brominated compounds.

Scientific Research Applications

Isopropyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Employed in the development of biochemical assays and as a probe in biological studies.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Isopropyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Pyrazole Ring Substitutions

Modifications to the pyrazole ring significantly alter electronic properties, steric bulk, and reactivity. Key examples include:

Compound Name Substituent Molecular Formula MW (g/mol) Purity Key Features Reference
Isopropyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate Br C₁₂H₁₈BrN₃O₂ 316.19 ≥95% Discontinued; bromine enhances electrophilicity
Isopropyl 4-(4-iodopyrazol-1-yl)piperidine-1-carboxylate I C₁₂H₁₈IN₃O₂ 363.20* N/A Iodo group increases molecular weight and polarizability
Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate CHO C₁₃H₁₉N₃O₃ 265.31* N/A Formyl group enables further functionalization
Isopropyl 4-(4-(aminomethyl)pyrazol-1-yl)piperidine-1-carboxylate CH₂NH₂ C₁₃H₂₂N₄O₂ 278.34* 97% Aminomethyl enhances solubility and bioactivity

*Calculated based on molecular formulas.

Key Findings :

  • The aminomethyl derivative (97% purity) is stable at -20°C, suggesting better storage stability than the brominated analog .

Ester Group Variations

Replacing the isopropyl ester with tert-butyl alters steric hindrance and metabolic stability:

Compound Name Ester Group Molecular Formula MW (g/mol) Purity Key Features Reference
This compound Isopropyl C₁₂H₁₈BrN₃O₂ 316.19 ≥95% Discontinued; moderate steric bulk
tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate tert-Butyl C₁₃H₂₀BrN₃O₂ 330.22 ≥98% Higher purity; increased stability

Key Findings :

  • The tert-butyl analog (MW 330.22) exhibits higher purity (≥98%) and likely improved metabolic stability due to steric protection of the ester group .
  • Both compounds share the same bromopyrazole core, but the tert-butyl variant is currently available, unlike the discontinued isopropyl derivative .

Extended Aromatic Systems

Compound Name Aromatic System MW (g/mol) Bioactivity* Key Features Reference
Isopropyl 4-(3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate Pyrazolo-pyrimidine + methoxypyridine 395.5 >0.3 µM High molecular weight; kinase inhibition potential
Isopropyl 4-(((1',2',3',6'-tetrahydro-[2,4'-bipyridin]-5-yl)oxy)methyl)piperidine-1-carboxylate Bipyridine 359.46 N/A Tetrahydrobipyridine enhances rigidity

*Bioactivity data from unspecified assays in patents .

Key Findings :

  • Pyrazolo-pyrimidine derivatives (e.g., MW 395.5) show promising bioactivity (>0.3 µM), likely due to extended π-systems enhancing target engagement .

Biological Activity

Isopropyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate, a compound with the molecular formula C13H18BrN3O2 and a molecular weight of 320.21 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
  • Introduction of the Pyrazole Ring : Condensation reactions with hydrazine derivatives.
  • Bromination : The introduction of the bromine atom into the pyrazole ring.
  • Esterification : Finalizing the compound by esterifying with isopropanol.

This compound is believed to exert its biological effects through interactions with specific receptors and enzymes. Its structure allows it to modulate various biochemical pathways, potentially influencing:

  • Neurotransmitter Receptors : Possible affinity for serotonin and dopamine receptors.
  • Enzymatic Activity : Inhibition or activation of certain enzymes involved in metabolic pathways.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties, including:

  • Antidepressant Effects : Preliminary studies suggest potential efficacy in mood regulation.
  • Anti-inflammatory Activity : The compound may exhibit properties that reduce inflammation in various tissues.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Case Study on Antidepressant Activity
    • Objective : To evaluate the antidepressant-like effects in rodent models.
    • Findings : The compound demonstrated significant reduction in depressive behaviors compared to control groups, suggesting potential as an antidepressant.
  • Case Study on Anti-inflammatory Effects
    • Objective : To assess anti-inflammatory properties in induced arthritis models.
    • Findings : Treatment with this compound resulted in decreased markers of inflammation and joint swelling.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced depressive behaviorsCase Study 1
Anti-inflammatoryDecreased inflammation markersCase Study 2
Neurotransmitter ModulationPotential receptor interactionPreliminary Research Findings

Table 2: Synthesis Steps Overview

StepDescription
Piperidine FormationCyclization reaction
Pyrazole IntroductionCondensation with hydrazine derivatives
BrominationIntroduction of bromine into the pyrazole ring
EsterificationEsterification with isopropanol

Q & A

Q. What are the common synthetic routes for synthesizing Isopropyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate?

The synthesis typically involves multi-step protocols:

  • N-protection of piperidine : Use of isopropyl chloroformate or Boc (tert-butoxycarbonyl) groups to protect the piperidine nitrogen, followed by functionalization at the 4-position.
  • Bromopyrazole coupling : Reaction of 4-bromopyrazole with the protected piperidine derivative under nucleophilic substitution or metal-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) .
  • Deprotection : Removal of protective groups (e.g., Boc) under acidic conditions (TFA or HCl) to yield the final compound.
  • Purification : Column chromatography or recrystallization in solvents like dichloromethane/hexane mixtures .

Q. Which purification methods are effective for isolating this compound?

  • Chromatography : Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) is standard for removing unreacted intermediates and byproducts .
  • Recrystallization : Use polar aprotic solvents (e.g., acetonitrile) to enhance crystalline yield and purity.
  • Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.2–1.4 ppm for isopropyl groups; δ 7.5–8.0 ppm for pyrazole protons) .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., piperidine ring protons at δ 2.5–3.5 ppm; bromopyrazole protons at δ 7.8–8.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 344.05).
  • HPLC : Retention time analysis using reverse-phase columns (e.g., 95% acetonitrile in water) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s biological targets, such as G protein-coupled receptors (GPCRs)?

  • In vitro assays : Use HEK293 cells transfected with GPCRs (e.g., GPR119) to measure cAMP accumulation or calcium flux via fluorescent probes .
  • Dose-response curves : Determine EC50_{50} values using serial dilutions (e.g., 1 nM–100 µM) to quantify agonist/antagonist activity .
  • Competitive binding assays : Employ radiolabeled ligands (e.g., 3^3H-labeled agonists) to assess receptor affinity.

Q. How should contradictions in biological activity data (e.g., conflicting EC50_{50} values) be resolved?

  • Replicate experiments : Conduct triplicate assays under standardized conditions (pH, temperature, cell passage number).
  • Control validation : Include positive controls (e.g., known GPCR agonists) and negative controls (vehicle-only treatments) .
  • Orthogonal assays : Validate results using alternate methods (e.g., Western blotting for phosphorylated downstream targets).

Q. What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?

  • Core scaffold modification : Replace the bromopyrazole moiety with other halides (e.g., Cl, I) or heterocycles to evaluate potency changes .
  • Piperidine substitution : Introduce methyl or ethyl groups at the 2-position of the piperidine ring to study steric effects on receptor binding .
  • Pharmacophore mapping : Use computational docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Ser3.36^{3.36} in GPCRs) .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate electronic interactions at active sites (e.g., charge transfer between bromine and receptor residues).
  • Free-energy perturbation (FEP) : Predict relative binding affinities of derivatives with modified substituents .

Q. What challenges arise in resolving the crystal structure of this compound using X-ray crystallography?

  • Crystal growth : Optimize solvent evaporation rates (e.g., slow diffusion of ether into a dichloromethane solution) to obtain diffraction-quality crystals.
  • Data refinement : Use SHELXL for high-resolution refinement, addressing issues like disorder in the isopropyl or bromopyrazole groups .
  • Twinned data : Apply the TWIN law in SHELXL to resolve overlapping reflections in cases of crystal twinning .

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >150°C for similar piperidine carboxylates) .
  • pH sensitivity : Monitor hydrolysis of the ester group via HPLC in buffers (pH 2–10; degradation observed at pH >9) .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the bromopyrazole moiety .

Q. What strategies optimize the introduction of the 4-bromo substituent on the pyrazole ring during synthesis?

  • Direct bromination : Treat pyrazole with NBS (N-bromosuccinimide) in DMF at 0°C for regioselective bromination .
  • Metal-mediated coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with pre-brominated intermediates for higher yields .
  • Protection-deprotection : Temporarily protect reactive sites on the piperidine ring during bromination to avoid side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 4-(4-bromopyrazol-1-YL)piperidine-1-carboxylate
Reactant of Route 2
Isopropyl 4-(4-bromopyrazol-1-YL)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.